molecular formula C7H5BrClNS B13593003 2-Bromo-4-chlorobenzene-1-carbothioamide

2-Bromo-4-chlorobenzene-1-carbothioamide

Cat. No.: B13593003
M. Wt: 250.54 g/mol
InChI Key: WSNWWTUIBSVNHG-UHFFFAOYSA-N
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Description

2-Bromo-4-chlorobenzene-1-carbothioamide is an organic compound that belongs to the class of aryl halides It is characterized by the presence of bromine and chlorine atoms attached to a benzene ring, along with a carbothioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chlorobenzene-1-carbothioamide can be achieved through several methods. One common approach involves the reaction of 2-bromo-4-chlorobenzene with thiourea under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the carbothioamide group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chlorobenzene-1-carbothioamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups.

    Oxidation: Formation of sulfonyl derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

2-Bromo-4-chlorobenzene-1-carbothioamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chlorobenzene-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2-chlorobenzene
  • 1-Bromo-3-chlorobenzene
  • 1-Bromo-4-chlorobenzene

Uniqueness

2-Bromo-4-chlorobenzene-1-carbothioamide is unique due to the presence of the carbothioamide group, which imparts distinct chemical and biological properties compared to other bromochlorobenzenes. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H5BrClNS

Molecular Weight

250.54 g/mol

IUPAC Name

2-bromo-4-chlorobenzenecarbothioamide

InChI

InChI=1S/C7H5BrClNS/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3H,(H2,10,11)

InChI Key

WSNWWTUIBSVNHG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)Br)C(=S)N

Origin of Product

United States

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